Monoamine Oxidase B (MAO-B) Inhibition: A Differentiated Selectivity Profile
3-Butyl-8-methoxy-2-methyl-4-quinolinol exhibits a notable selectivity profile for monoamine oxidase (MAO) isoforms. It is a weak inhibitor of MAO-A (IC50 > 100,000 nM) but shows substantially greater potency against MAO-B (IC50 = 1,130 nM), a >88-fold selectivity for MAO-B over MAO-A [1]. This profile contrasts with the non-selective or MAO-A preferring inhibition observed for simpler quinoline analogs [2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-A: > 100,000 nM; MAO-B: 1,130 nM |
| Comparator Or Baseline | Quinoline (parent structure): MAO-A IC50 = 4-11 nM; MAO-B IC50 = not specified, but less potent than MAO-A [2] |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A for the target compound. Quinoline is ~10,000-25,000 times more potent at MAO-A and lacks the MAO-B selectivity. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay [1]. The comparator data for quinoline was from a different study using a similar fluorescence method [2]. |
Why This Matters
This specific MAO-B selectivity profile is a key differentiator for research applications where avoiding MAO-A inhibition is critical, making this compound a unique tool compared to non-selective quinoline-based inhibitors.
- [1] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961). View Source
- [2] Egashira, T., et al. (1996). Inhibition of monoamine oxidase by quinoline and isoquinoline derivatives. Japanese Journal of Pharmacology, 71(Suppl 1), 273P. View Source
